ethyl 2-nitro-1H-imidazole-5-carboxylate
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Overview
Description
Ethyl 2-nitro-1H-imidazole-5-carboxylate is a chemical compound that belongs to the class of nitroimidazoles. Nitroimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound has a molecular formula of C6H7N3O4 and is characterized by the presence of a nitro group (-NO2) and an ester group (-COOEt) attached to an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-nitro-1H-imidazole-5-carboxylate typically involves the nitration of an imidazole derivative followed by esterification. One common method involves the reaction of 2-nitroimidazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-nitro-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Oxidation: The imidazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Major Products Formed
Reduction: Ethyl 2-amino-1H-imidazole-5-carboxylate.
Substitution: 2-nitro-1H-imidazole-5-carboxylic acid.
Oxidation: Various oxidized imidazole derivatives.
Scientific Research Applications
Ethyl 2-nitro-1H-imidazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential use in the development of new drugs, particularly for treating infections caused by anaerobic bacteria and parasites.
Mechanism of Action
The mechanism of action of ethyl 2-nitro-1H-imidazole-5-carboxylate involves the reduction of the nitro group to form reactive intermediates that can interact with biological molecules. These intermediates can cause damage to DNA and other cellular components, leading to the death of microbial cells. The compound targets anaerobic organisms, which have the necessary enzymes to reduce the nitro group .
Comparison with Similar Compounds
Ethyl 2-nitro-1H-imidazole-5-carboxylate can be compared with other nitroimidazole derivatives such as metronidazole and tinidazole. While all these compounds share a similar core structure and mechanism of action, this compound may have unique properties due to the presence of the ester group, which can influence its solubility, stability, and bioavailability .
List of Similar Compounds
- Metronidazole
- Tinidazole
- Ornidazole
- Secnidazole
Properties
CAS No. |
2421133-53-9 |
---|---|
Molecular Formula |
C6H7N3O4 |
Molecular Weight |
185.1 |
Purity |
95 |
Origin of Product |
United States |
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